molecular formula C17H17N3O3 B2770570 N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide CAS No. 923163-61-5

N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

Cat. No. B2770570
M. Wt: 311.341
InChI Key: GLPBFEBODDVRDO-UHFFFAOYSA-N
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Description

“N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide” is a complex organic compound that contains several functional groups and rings, including a furan ring, a pyrazole ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring, a five-membered aromatic ring with an oxygen atom, and the pyrazole ring, a five-membered ring with two nitrogen atoms, would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

This compound, like other similar compounds, could undergo a variety of chemical reactions. For instance, cyanoacetohydrazides can be used as precursors in reactions leading to the construction of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the furan and pyrazole rings could contribute to its aromaticity and potentially its reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have been conducted on the synthesis and crystal structure analysis of acetamide derivatives. For example, one study synthesized a compound related to the requested chemical, focusing on its crystal structure and biological activity, revealing moderate herbicidal and fungicidal activities. This study demonstrates the interest in understanding the structural properties of acetamide derivatives to explore their potential applications in agriculture and medicine (Hu Jingqian et al., 2016).

Coordination Chemistry and Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives has shown that such compounds can exhibit significant antioxidant activity. A study synthesized novel Co(II) and Cu(II) coordination complexes and evaluated their antioxidant properties in vitro, highlighting the potential therapeutic applications of these complexes (K. Chkirate et al., 2019).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of aminophenols, leading to compounds like N-(2-hydroxyphenyl)acetamide, is crucial for synthesizing certain antimalarial drugs. This process, involving various acyl donors and optimization of reaction conditions, underscores the role of acetamide derivatives in pharmaceutical manufacturing (Deepali B Magadum & G. Yadav, 2018).

Pyrolysis and Characterization of Biomolecules

A study on the pyrolysis of N-acetylglucosamine highlighted the formation of acetamidofurans and acetamidopyrones, indicating the potential of such reactions in elucidating the structural components of biological and geochemical samples. This research could have implications for understanding the thermal degradation of biomolecules and their analytical detection (R. Franich et al., 1984).

Antimicrobial Activity

Pyrazoline derivatives synthesized from the cyclization of certain precursors have shown promising antibacterial activities. This line of research investigates the potential of acetamide derivatives in developing new antimicrobial agents, which is critical in the context of rising antibiotic resistance (M. Rani et al., 2015).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[4-[2-acetyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11(21)18-14-7-5-13(6-8-14)15-10-16(17-4-3-9-23-17)20(19-15)12(2)22/h3-9,16H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPBFEBODDVRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

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